molecular formula C11H7Cl2NO2 B2528995 1-(2,5-dichlorophenyl)-1H-pyrrole-2-carboxylic acid CAS No. 896051-94-8

1-(2,5-dichlorophenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B2528995
CAS No.: 896051-94-8
M. Wt: 256.08
InChI Key: IDFYOQBFRZZGCQ-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid is an organic compound characterized by a pyrrole ring substituted with a 2,5-dichlorophenyl group and a carboxylic acid group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dichlorophenyl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of 2,5-dichlorobenzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then subjected to oxidation to form the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

    1-(2,5-Dichlorophenyl)-1H-pyrrole-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    2,5-Dichlorophenylpyrrole: Lacks the carboxylic acid group, affecting its reactivity and applications.

    1-(2,5-Dichlorophenyl)-2-pyrrolidinone: Contains a lactam ring, leading to different chemical properties.

Uniqueness: 1-(2,5-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of both the 2,5-dichlorophenyl group and the carboxylic acid group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2/c12-7-3-4-8(13)10(6-7)14-5-1-2-9(14)11(15)16/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFYOQBFRZZGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C(=O)O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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